molecular formula C18H25NO5 B1461965 1-N-Boc-3-(3-methoxyphenyl)-pipecolic acid CAS No. 1219339-75-9

1-N-Boc-3-(3-methoxyphenyl)-pipecolic acid

Cat. No.: B1461965
CAS No.: 1219339-75-9
M. Wt: 335.4 g/mol
InChI Key: NTWGMYJAYZNBRS-UHFFFAOYSA-N
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Description

1-N-Boc-3-(3-methoxyphenyl)-pipecolic acid is a chemical compound that belongs to the class of pipecolic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methoxyphenyl group attached to the pipecolic acid core

Preparation Methods

The synthesis of 1-N-Boc-3-(3-methoxyphenyl)-pipecolic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pipecolic acid core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pipecolic acid core.

    Protection of the nitrogen atom:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-N-Boc-3-(3-methoxyphenyl)-pipecolic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions, such as halogenation or nitration reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-N-Boc-3-(3-methoxyphenyl)-pipecolic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-N-Boc-3-(3-methoxyphenyl)-pipecolic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the nitrogen atom, allowing for selective reactions at other sites of the molecule. The methoxyphenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-N-Boc-3-(3-methoxyphenyl)-pipecolic acid can be compared with other similar compounds, such as:

    1-N-Boc-3-(4-methoxyphenyl)-pipecolic acid: Similar structure but with a methoxy group at the para position.

    1-N-Boc-3-(3-chlorophenyl)-pipecolic acid: Similar structure but with a chloro group instead of a methoxy group.

    1-N-Boc-3-(3-methylphenyl)-pipecolic acid: Similar structure but with a methyl group instead of a methoxy group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-6-9-14(15(19)16(20)21)12-7-5-8-13(11-12)23-4/h5,7-8,11,14-15H,6,9-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWGMYJAYZNBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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